9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
Description
This compound (CAS: 2361635-36-9) is a spirocyclic heterocycle featuring a unique combination of oxygen, sulfur, and nitrogen atoms in its framework. Its molecular formula is C₈H₁₇Cl₂N₂O₂S (including the dihydrochloride counterion), with a molar mass of 240.75 g/mol . The structure includes a 1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecane core, a phenylimino substituent, and a sulfoxide group. The dihydrochloride salt form enhances its solubility in polar solvents and stability under ambient conditions.
Properties
IUPAC Name |
9-phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S.2ClH/c17-19(16-13-4-2-1-3-5-13)10-6-14(7-11-19)12-15-8-9-18-14;;/h1-5,15H,6-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNHKRWMMQGNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=NC2=CC=CC=C2)(=O)CCC13CNCCO3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the formation of intermediate compounds, followed by cyclization and oxidation reactions to achieve the final structure.
Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be necessary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be employed in studying enzyme mechanisms or as a probe in biochemical assays. Its interaction with biological macromolecules can provide insights into cellular processes.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug design and discovery.
Industry: In industrial applications, this compound could be used in the production of advanced materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of the phenylimino group and the spirocyclic structure may allow it to bind to enzymes or receptors, influencing biological pathways.
Molecular Targets and Pathways: The compound may target enzymes involved in metabolic processes or receptors linked to signaling pathways. Its binding affinity and specificity can modulate the activity of these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
A comparative analysis of key structural and physicochemical properties is provided below:
Key Observations :
- Sulfur vs.
- Substituent Effects: The phenylimino group may enhance π-π stacking interactions in biological systems, whereas azido or benzyl groups (e.g., 2137568-28-4) confer reactivity or steric bulk .
- Salt Forms : Dihydrochloride salts (e.g., target compound and 2e) generally exhibit higher melting points and improved aqueous solubility compared to free bases .
Biological Activity
The compound 9-Phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide; dihydrochloride is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C₁₂H₁₈Cl₂N₂O₂S
- Molecular Weight : 303.25 g/mol
- CAS Number : 114790-39-5
Structural Features
The compound features a spirocyclic structure which contributes to its unique biological properties. The presence of nitrogen, oxygen, and sulfur atoms in the ring system enhances its interaction with biological targets.
Research indicates that compounds with spirocyclic structures often exhibit significant biological activity due to their ability to interact with various biological pathways. Specifically, 9-Phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide has been studied for its role as a potential inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and plays a critical role in inflammation and pain pathways .
Pharmacological Studies
- Inhibition of Soluble Epoxide Hydrolase (sEH) :
-
Anti-inflammatory Properties :
- Compounds similar to 9-Phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide have shown promise in reducing inflammatory markers in various models, indicating potential therapeutic applications in inflammatory diseases.
-
Antitumor Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, warranting further investigation into their mechanisms and efficacy against specific cancer types.
Case Study 1: Chronic Kidney Disease Model
A rat model of anti-glomerular basement membrane glomerulonephritis was used to evaluate the efficacy of related spirocyclic compounds. The administration of these compounds resulted in a significant reduction in serum creatinine levels, indicating their potential utility in managing chronic kidney diseases .
Case Study 2: Inflammatory Response
In vitro studies demonstrated that treatment with the compound reduced the production of pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent.
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound Name | sEH Inhibition IC50 (µM) | Anti-inflammatory Effect | Antitumor Activity |
|---|---|---|---|
| 9-Phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide | TBD | Moderate | TBD |
| Related Compound A | TBD | High | Moderate |
| Related Compound B | Low | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
